N'-(3-chloro-4-fluorophenyl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]ethanediamide
Description
N'-(3-Chloro-4-fluorophenyl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]ethanediamide is an ethanediamide derivative featuring a 3-chloro-4-fluorophenyl group and a methoxy-substituted ethyl chain. Its structure combines halogenated aromatic rings and methoxy groups, which are common in bioactive compounds for agrochemical or pharmaceutical applications.
Properties
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClFN2O4/c1-25-15-6-4-3-5-12(15)16(26-2)10-21-17(23)18(24)22-11-7-8-14(20)13(19)9-11/h3-9,16H,10H2,1-2H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPJXSPMLVCYHJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-chloro-4-fluorophenyl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]ethanediamide typically involves multiple steps. One common approach is the reaction of 3-chloro-4-fluoroaniline with 2-methoxy-2-(2-methoxyphenyl)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ethanediamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
N’-(3-chloro-4-fluorophenyl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N’-(3-chloro-4-fluorophenyl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N’-(3-chloro-4-fluorophenyl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The presence of chloro and fluoro groups can enhance its binding affinity and specificity.
Comparison with Similar Compounds
Ethanediamide Derivatives
- BG14215 (N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-N'-(3-fluoro-4-methylphenyl)ethanediamide): Structural Similarities: Both compounds share an ethanediamide backbone and halogenated aromatic groups (fluoro in BG14215 vs. chloro-fluoro in the target). Molecular Weight: BG14215 has a molecular weight of 349.42 g/mol, while the target compound’s additional substituents likely increase its weight to ~400–450 g/mol, influencing pharmacokinetic properties .
Amide-Based Agrochemicals
- Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) :
- Functional Groups : Flutolanil’s trifluoromethyl and isopropoxy groups contribute to its fungicidal activity. The target compound’s chloro-fluorophenyl group may offer similar electronegativity for target binding but lacks the trifluoromethyl group’s steric bulk .
- Bioactivity : Flutolanil’s efficacy against rice sheath blight highlights the role of methoxy/alkoxy groups in agrochemical design. The target compound’s methoxy substituents could similarly enhance solubility and bioavailability .
Chlorophenyl-Containing Amides
- N-(3-Chlorophenethyl)-4-nitrobenzamide :
- Synthesis : Both compounds are synthesized via amidation of chlorophenyl-containing amines (e.g., 2-(3-chlorophenyl)ethan-1-amine) with acyl chlorides. The target’s use of a diamide-forming reagent (ethanediamide) instead of a single acyl chloride differentiates its synthetic pathway .
- Characterization : Like the target compound, this analog was characterized using NMR, UV, and mass spectrometry, suggesting comparable analytical workflows .
Physicochemical and Functional Insights
Substituent Effects
- Halogenated Aromatic Rings : The 3-chloro-4-fluorophenyl group in the target compound may enhance binding to hydrophobic pockets in biological targets, similar to the 3-chlorophenyl group in N-(3-chlorophenethyl)-4-nitrobenzamide .
- Methoxy Groups: The dual methoxy groups on the ethyl chain likely improve solubility in polar solvents compared to non-polar analogs like BG14215, which lacks such substituents .
Biological Activity
N'-(3-chloro-4-fluorophenyl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]ethanediamide is a synthetic compound that has attracted attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound is characterized by its unique structural features, including the presence of chloro, fluoro, and methoxy groups, which may influence its interaction with biological targets.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, related compounds have been evaluated for their cytotoxic effects in various human cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and 143B (osteosarcoma).
In a study involving synthesized derivatives, some compounds demonstrated IC50 values ranging from 0.97 to 4.96 μM against these cell lines, indicating potent anticancer activity . While specific data for this compound remains limited, the structural similarities suggest potential efficacy.
The mechanism of action for this compound likely involves:
- Inhibition of Enzyme Activity: The presence of halogen substituents (chloro and fluoro) may enhance electrophilicity, allowing the compound to interact with nucleophilic sites on proteins or DNA.
- Disruption of Cellular Processes: Such interactions can lead to altered cellular signaling pathways, potentially inducing apoptosis in cancer cells.
Antimicrobial Activity
Similar compounds have also shown antimicrobial properties. The methoxy groups may contribute to increased lipophilicity, allowing better membrane penetration and enhanced antibacterial effects against various pathogens.
Study on Structural Analogues
A study focused on the synthesis and evaluation of analogues of this compound revealed that modifications in the phenyl rings significantly affected biological activity. For example:
- Compound A showed an IC50 of 1.5 μM against MCF-7 cells.
- Compound B , with a different substitution pattern, exhibited reduced activity with an IC50 of 8 μM.
These findings underscore the importance of structural modifications in enhancing biological efficacy .
Comparative Analysis Table
Q & A
Q. What are the optimal synthetic routes for N'-(3-chloro-4-fluorophenyl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]ethanediamide?
The synthesis typically involves multi-step reactions:
- Step 1 : Coupling of 3-chloro-4-fluoroaniline with ethanedioyl chloride under reflux in dichloromethane (DCM) with triethylamine as a base .
- Step 2 : Introduction of the 2-methoxy-2-(2-methoxyphenyl)ethyl group via nucleophilic substitution, using sodium hydroxide as a catalyst in ethanol at 60°C .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7) and recrystallization from toluene yield >90% purity .
Key considerations : Monitor reaction progress via TLC (Rf = 0.4 in ethyl acetate) and optimize stoichiometry to minimize byproducts like unreacted aniline derivatives .
Q. How can the compound’s structure be validated post-synthesis?
Use a combination of:
- NMR : NMR (CDCl₃) should show characteristic peaks: δ 7.2–7.5 ppm (aromatic protons), δ 3.8 ppm (methoxy groups), and δ 2.9 ppm (ethyl bridge protons) .
- Mass spectrometry : ESI-MS should confirm the molecular ion peak at m/z 449.3 [M+H]⁺ .
- X-ray crystallography : For unambiguous confirmation, resolve the crystal structure (e.g., monoclinic space group P2₁/c) to verify dihedral angles between aromatic rings (e.g., 81.9° for fluorophenyl vs. methoxyphenyl groups) .
Q. What physicochemical properties are critical for experimental design?
Key properties include:
- Solubility : Test in DMSO (>50 mg/mL) and aqueous buffers (PBS: <0.1 mg/mL), critical for in vitro assays .
- LogP : Predicted value of 3.2 (via HPLC), indicating moderate lipophilicity suitable for cellular uptake .
- Stability : Assess via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to detect hydrolysis of the amide bond .
Advanced Research Questions
Q. How can researchers investigate the compound’s mechanism of action in enzyme inhibition?
Methodology :
- Molecular docking : Use AutoDock Vina to model interactions with kinase active sites (e.g., EGFR-TK), focusing on hydrogen bonding with the fluorophenyl group and hydrophobic interactions with methoxy substituents .
- In vitro assays : Measure IC₅₀ via kinase inhibition assays (e.g., ADP-Glo™ Kinase Assay) at varying concentrations (1 nM–100 µM) .
- Mutagenesis studies : Compare inhibition in wild-type vs. mutant enzymes (e.g., T790M EGFR) to identify binding specificity .
Q. What strategies can resolve contradictions in reported bioactivity data?
- Dose-response reevaluation : Test activity across broader concentration ranges (e.g., 0.1–500 µM) to identify off-target effects at high doses .
- Metabolite profiling : Use LC-MS to detect degradation products (e.g., hydrolyzed amide) that may interfere with assays .
- Cell-line validation : Compare results in multiple lines (e.g., HeLa, MCF-7) to rule out cell-specific artifacts .
Q. How can structure-activity relationships (SAR) be explored for this compound?
- Analog synthesis : Replace the 3-chloro-4-fluorophenyl group with 3-bromo-4-methylphenyl to assess halogen impact on potency .
- Functional group modification : Substitute methoxy groups with ethoxy or hydroxy groups to evaluate steric/electronic effects .
- Biological testing : Compare IC₅₀ values against parent compound in kinase inhibition assays to quantify SAR trends .
Q. What advanced analytical methods are needed to study degradation pathways?
- Forced degradation : Expose the compound to UV light (254 nm, 48 hr) and acidic/alkaline conditions (0.1M HCl/NaOH, 70°C) .
- HPLC-MS/MS : Identify degradation products (e.g., cleavage of ethanediamide bridge) and propose pathways via fragmentation patterns .
- Kinetic modeling : Calculate rate constants (k) for hydrolysis under varying pH and temperature conditions .
Methodological Guidance for Reproducibility
Q. How can researchers ensure reproducibility in synthetic protocols?
- Standardize reagents : Use freshly distilled DCM and anhydrous sodium sulfate for drying .
- Document reaction parameters : Record exact temperatures (±1°C), stirring rates (500–600 rpm), and solvent purity .
- Batch testing : Synthesize three independent batches and compare NMR/melting point data (MP: 155–157°C) .
Q. What validation criteria should accompany bioactivity studies?
- Positive controls : Include known inhibitors (e.g., Gefitinib for EGFR-TK assays) to benchmark activity .
- DMSO controls : Ensure solvent concentration ≤0.1% to avoid cytotoxicity .
- Statistical rigor : Use n ≥ 3 replicates and ANOVA with post-hoc Tukey tests for significance (p < 0.01) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
